Cas no 2172256-53-8 (6-chloro-2H-chromene-3-sulfonamide)

6-chloro-2H-chromene-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2H-chromene-3-sulfonamide
- EN300-1617055
- 2172256-53-8
-
- インチ: 1S/C9H8ClNO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2,(H2,11,12,13)
- InChIKey: RGWALDVXSQAABU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(CO2)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 244.9913420g/mol
- どういたいしつりょう: 244.9913420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 77.8Ų
6-chloro-2H-chromene-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1617055-0.5g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.5g |
$1509.0 | 2023-06-04 | ||
Enamine | EN300-1617055-500mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1617055-1000mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 1000mg |
$1572.0 | 2023-09-23 | ||
Enamine | EN300-1617055-10000mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 10000mg |
$6758.0 | 2023-09-23 | ||
Enamine | EN300-1617055-0.05g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.05g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1617055-5.0g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1617055-50mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 50mg |
$1320.0 | 2023-09-23 | ||
Enamine | EN300-1617055-100mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 100mg |
$1384.0 | 2023-09-23 | ||
Enamine | EN300-1617055-5000mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 5000mg |
$4557.0 | 2023-09-23 | ||
Enamine | EN300-1617055-0.1g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.1g |
$1384.0 | 2023-06-04 |
6-chloro-2H-chromene-3-sulfonamide 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
6-chloro-2H-chromene-3-sulfonamideに関する追加情報
Recent Advances in the Study of 6-Chloro-2H-chromene-3-sulfonamide (CAS: 2172256-53-8) in Chemical Biology and Pharmaceutical Research
The compound 6-chloro-2H-chromene-3-sulfonamide (CAS: 2172256-53-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chromene core and sulfonamide functional group, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its pharmacological properties.
One of the key findings from recent research is the compound's ability to modulate specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-chloro-2H-chromene-3-sulfonamide exhibits potent inhibitory effects on certain enzymes involved in inflammatory responses. The study utilized in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins, providing valuable insights for further drug development.
In addition to its anti-inflammatory properties, 6-chloro-2H-chromene-3-sulfonamide has also been investigated for its antimicrobial activity. A recent preprint on bioRxiv highlighted its efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. These findings suggest that 6-chloro-2H-chromene-3-sulfonamide could serve as a lead compound for developing novel antibiotics.
Another area of interest is the compound's potential in oncology. Preliminary studies have shown that 6-chloro-2H-chromene-3-sulfonamide can induce apoptosis in certain cancer cell lines by activating pro-apoptotic proteins and inhibiting anti-apoptotic signals. A 2024 study in Cancer Research reported that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic window. Further in vivo studies are underway to validate these findings and assess the compound's pharmacokinetics and toxicity profiles.
The synthesis of 6-chloro-2H-chromene-3-sulfonamide has also been a focus of recent research. A team of chemists recently developed a more efficient and scalable synthetic route, as described in a 2023 article in Organic Process Research & Development. The new method reduces the number of steps and improves overall yield, making the compound more accessible for large-scale production and further biological testing.
In conclusion, 6-chloro-2H-chromene-3-sulfonamide (CAS: 2172256-53-8) represents a versatile and promising scaffold in chemical biology and drug discovery. Its diverse biological activities, coupled with recent advancements in its synthesis and mechanistic understanding, position it as a valuable candidate for further development. Future research should focus on optimizing its pharmacological properties, conducting comprehensive preclinical studies, and exploring its potential in combination therapies.
2172256-53-8 (6-chloro-2H-chromene-3-sulfonamide) 関連製品
- 2138523-16-5(5-chloro-2-ethylpyridine-4-carbonitrile)
- 1805622-13-2(2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 2172567-09-6(tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate)
- 1788843-44-6(4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzene-1-sulfonamide)
- 1850081-25-2(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,5,5-tetrafluoropentanoic acid)
- 851304-82-0((5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one)
- 2137559-88-5(rac-1-[(1R,3S)-3-(aminomethyl)cyclopentyl]-3-(propan-2-yl)urea)
- 2839157-92-3(2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole)
- 1807269-01-7(3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)




